((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine
Overview
Description
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine
is a chemical compound with the formula C16H17NO6S
. It has a molecular weight of 351.37 .
Molecular Structure Analysis
The molecular structure ofThis compound
is characterized by a sulfonyl group attached to an alanine residue and a phenyl ring substituted with a methoxyphenoxy group .
Scientific Research Applications
Protease Inhibitors
A series of sulfonyl amino acyl hydroxamates incorporating various sulfonylated alanine derivatives were synthesized and evaluated as inhibitors of bacterial collagenase from Clostridium histolyticum, a protease involved in the degradation of the extracellular matrix. The effectiveness of these inhibitors was influenced by the substitution pattern on the sulfonamido moiety, with some showing high affinities in the low nanomolar range, indicating their potential as bacterial collagenase inhibitors (Clare, Scozzafava, & Supuran, 2001).
Tubulin-Targeting Antitumor Agents
Research into 3-phenoxy-1,4-diarylazetidin-2-ones, which include similar sulfonylated alanine structures, led to the discovery of compounds with potent antiproliferative properties against cancer cells. These compounds interact at the colchicine-binding site on β-tubulin, showing potential as antitumor agents due to their ability to disrupt microtubule structure, induce G2/M arrest, and trigger apoptosis in cancer cells (Greene et al., 2016).
Synthesis of L-Alanine Hydroxamate Sulfonylated Derivatives
L-alanine hydroxamate derivatives, synthesized through the reaction of alkyl/arylsulfonyl halides with L-alanine, were evaluated as inhibitors of Clostridium histolyticum collagenase. The study highlighted the importance of hydrophobic moieties at specific sites for tight binding to the enzyme, suggesting the role of such compounds in the development of enzyme inhibitors (Supuran, Briganti, Mincione, & Scozzafava, 2000).
Aggregation-Induced Chirality
In a study on 4'-(n-dodecyloxy)-1,1'-biphenyl-4-carbonyl Ala-Ala dipeptides, which share structural similarities with the given compound, the self-assembly into tubular structures was observed. The chirality of alanine influenced the twist and stacking handedness of biphenylene groups, demonstrating the potential of such structures in the design of self-assembling materials (Zhang et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-11(16(18)19)17-24(20,21)13-9-7-12(8-10-13)23-15-6-4-3-5-14(15)22-2/h3-11,17H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHLOBHPRYVHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241950 | |
Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1008052-20-7 | |
Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008052-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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